molecular formula C14H19N3O B1683400 Xilobam CAS No. 50528-97-7

Xilobam

Cat. No.: B1683400
CAS No.: 50528-97-7
M. Wt: 245.32 g/mol
InChI Key: PAXRPWSXCPTPCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Xilobam can be synthesized through a reaction between 2,6-dimethylaniline and 1-methyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure the purity and specificity of the compound .

Chemical Reactions Analysis

Types of Reactions

Xilobam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Xilobam exerts its effects by interacting with specific molecular targets in the central nervous system. It binds to receptors and modulates the activity of neurotransmitters, leading to muscle relaxation and other therapeutic effects. The exact pathways involved include the modulation of ion channels and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Xilobam

This compound is unique due to its specific interaction with central nervous system receptors and its non-sedating properties, which differentiate it from other muscle relaxants like diazepam and baclofen .

Properties

CAS No.

50528-97-7

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)

InChI Key

PAXRPWSXCPTPCA-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/N=C\2/CCCN2C

SMILES

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea
xilobam
xilobam monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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